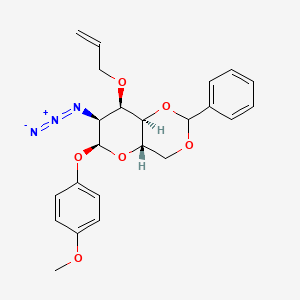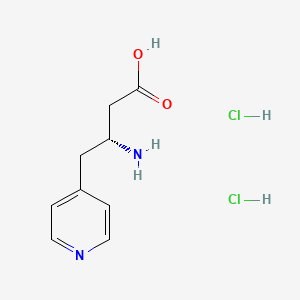
(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
Overview
Description
“®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride” is a chemical compound with the CAS Number: 2137852-23-2 . It has a molecular weight of 253.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12N2O2.2ClH/c10-6-8(5-9(12)13)7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule. Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Pharmaceutical Analysis and Drug Structure Identification
- Infrared (IR) and H1NMR Spectral Analysis : A study by Belikov et al. (2015) highlighted the use of IR and H1NMR spectral analysis for identifying the structure of new biologically active substances, including derivatives of GABA like 4-amino-3-(3-pyridyl)-butanoic acid dihydrochloride.
Synthesis of Novel Compounds
- Diastereoselective Synthesis in Drug Development : Procopiou et al. (2018) reported on the diastereoselective synthesis of a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, using a route involving rhodium-catalyzed asymmetric addition. This method was applied in the development of αvβ6 integrin inhibitors, specifically for the treatment of idiopathic pulmonary fibrosis. (Procopiou et al., 2018)
Medicinal Chemistry and Drug Design
- Antimicrobial and Antimycobacterial Activity : Sidhaye et al. (2011) explored the synthesis of nicotinic acid hydrazide derivatives, which included the use of compounds structurally related to (R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride. These compounds were evaluated for their antimicrobial and antimycobacterial activities. (Sidhaye et al., 2011)
Supramolecular Chemistry and Crystallography
- Supramolecular Synthons in Crystal Structures : PrakashShet et al. (2018) conducted a study on N-(aryl)-succinamic acids and N-(aryl)-maleamic acids, focusing on the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid. This research contributes to understanding the supramolecular synthons in crystal structures, which is crucial for the development of new pharmaceuticals. (PrakashShet et al., 2018)
Environmental and Analytical Chemistry
- Metal Analyses in Environmental and Pharmaceutical Samples : Belin and Gülaçar (2005) investigated the use of methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride as an ion-pairing reagent for capillary electrophoresis. This method was applied for the separation and determination of metal ions in pharmaceutical and environmental samples. (Belin & Gülaçar, 2005)
Safety And Hazards
The compound has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
properties
IUPAC Name |
(3R)-3-amino-4-pyridin-4-ylbutanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-8(6-9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H/t8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNNPQGCGVXSQK-YCBDHFTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C[C@H](CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





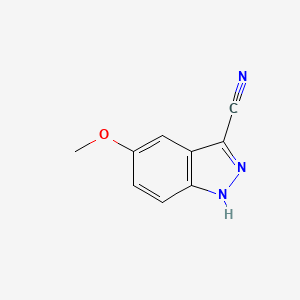
![Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1417893.png)

![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B1417896.png)
![4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid](/img/structure/B1417897.png)


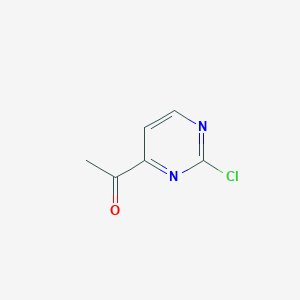
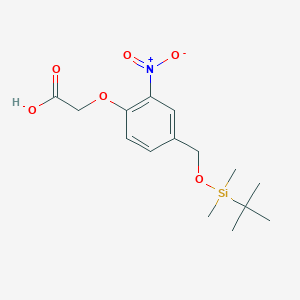
![2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1417907.png)
